molecular formula C14H22O2 B8751255 4-Heptyloxybenzyl alcohol CAS No. 61440-52-6

4-Heptyloxybenzyl alcohol

Cat. No. B8751255
M. Wt: 222.32 g/mol
InChI Key: BMLPPYPVKNUKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751019

Procedure details

A suspention of sodium boron hydride (6.9 g) in isopropyl alcohol (500 ml) was dropwise added to a solution of p-heptyloxybenzaldehyde (119 g) in isopropyl alcohol (300 ml), followed by heating the mixture to 70° C. to form a uniform solution, which was then agitated at 70° C. for 3 hours and allowed to stand overnight, followed by adding 6N-HCl (100 ml) and water (200 ml), heating the mixture to 60° C., distilling off most of the solvent, extracting with toluene, washing with water, washing with alkali, washing with water to make it neutral, drying, concentrating and recrystallizing the residue from a mixed solvent of ethanol (200 ml) and water (60 ml) to obtain p-heptyloxybenzyl alcohol (74.9 g). This product (40 g) together with 47% aqueous hydrogen bromic acid (200 g) were agitated at 80° C. for 7 hours and allowed to stand overnight, followed by extracting with n-heptane (200 ml), washing the n-heptane layer with water till the washing water became neutral, drying, concentrating and subjecting the residue to vacuum distillation to obtain p-heptyloxybenzyl bromide (IIa-2) (28 g) having a b.p. of 174°-175° C./6 Torr.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Na].[CH2:3]([O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].Cl.O>C(O)(C)C>[CH2:3]([O:10][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][OH:16])=[CH:17][CH:18]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
119 g
Type
reactant
Smiles
C(CCCCCC)OC1=CC=C(C=O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was then agitated at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uniform solution, which
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture to 60° C.
DISTILLATION
Type
DISTILLATION
Details
distilling off most of the solvent
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene
WASH
Type
WASH
Details
washing with water
WASH
Type
WASH
Details
washing with alkali,
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from a mixed solvent of ethanol (200 ml) and water (60 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 74.9 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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